molecular formula C12H7N3O3S B5556662 5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5556662
M. Wt: 273.27 g/mol
InChI Key: ZUNUWYIWDIDCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antioxidant Activity : A study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds exhibited significant in vitro antioxidant activity, with some showing enhanced radical scavenging due to electron-donating substituents enhancing activity while electron-withdrawing groups like nitro groups decreased it (Y Kotaiah et al., 2012).

Antiviral Properties : Another research explored thienopyrimidinone derivatives as inhibitors of HIV reverse transcriptase-associated ribonuclease H. These derivatives demonstrated significant in vitro activity against both wild-type HIV-1 RT and drug-resistant variants, providing a platform for designing improved antagonists for use in combination antiviral therapy (Takashi Masaoka et al., 2013).

Antimicrobial Activity : The synthesis of new pyridothienopyrimidines and pyridothienotriazines was reported, with some derivatives tested in vitro for antimicrobial activities. The findings indicate potential applications of these compounds in developing new antimicrobial agents (A. Abdel-rahman et al., 2002).

Methodological Advances

Green Synthesis Approaches : A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones via a catalytic four-component reaction was reported. This method is characterized by step economy, reduced catalyst loading, and easy purification, highlighting a sustainable pathway for synthesizing pharmacologically important compounds (Taoda Shi et al., 2018).

Pharmacological Studies

Antihyperlipaemic Activity : Research on 2-substituted thieno(2,3-d)pyrimidin-4-(3H) ones demonstrated potential antihyperlipaemic activity in animal models. One compound, in particular, showed serum triglyceride lowering activity comparable to that of known drugs, indicating its potential for treating hyperlipidemia (C. Shishoo et al., 1990).

Properties

IUPAC Name

5-(3-nitrophenyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-11-10-9(5-19-12(10)14-6-13-11)7-2-1-3-8(4-7)15(17)18/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNUWYIWDIDCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.